3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is a chemical compound with the molecular formula and a molecular weight of 274.28 g/mol. It is classified under the category of piperidine derivatives, specifically featuring an isoindolinone moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating various diseases through modulation of specific biochemical pathways.
Source: The compound is cataloged under CAS number 2782051-11-8 and is available from chemical suppliers such as AChemBlock, which lists it with a purity of 97% .
The synthesis of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione can be achieved through several methods, primarily focusing on the formation of the isoindolinone core followed by coupling with piperidine derivatives.
Methods:
Technical Details:
The molecular structure of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione can be represented by its SMILES notation: O=C(C(C=C1O)=C(C=C1)C2)N2C(CC3)C(N(C3=O)C)=O
.
Structural Data:
The compound undergoes several chemical reactions that can modify its structure or enhance its biological activity.
Reactions:
Technical Details:
The specific conditions under which these reactions occur (e.g., temperature, solvent) are critical for determining the yield and purity of the resultant compounds.
The mechanism of action for 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione primarily involves its interaction with specific proteins in cellular pathways.
Process:
The physical and chemical properties of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione are crucial for understanding its behavior in biological systems.
Physical Properties:
Chemical Properties:
Relevant Data:
These properties affect its bioavailability and efficacy as a therapeutic agent.
3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione has several scientific applications:
Scientific Uses:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential in developing novel therapeutic agents against complex diseases.
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3